![molecular formula C8H14O2S B103752 S-butan-2-yl 3-oxobutanethioate CAS No. 15780-64-0](/img/structure/B103752.png)
S-butan-2-yl 3-oxobutanethioate
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Overview
Description
S-butan-2-yl 3-oxobutanethioate is a chemical compound that belongs to the class of thioesters. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of S-butan-2-yl 3-oxobutanethioate is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the production of proteins. These effects make it a promising candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects
S-butan-2-yl 3-oxobutanethioate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential treatment for infections. In addition, it has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of S-butan-2-yl 3-oxobutanethioate is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and its mechanism of action is not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Future Directions
There are many potential future directions for research on S-butan-2-yl 3-oxobutanethioate. One area of interest is its potential as a drug delivery agent, particularly for cancer treatments. It may also have applications in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of S-butan-2-yl 3-oxobutanethioate can be achieved through the reaction of butan-2-ol with thioacetic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified through distillation and recrystallization. This method is relatively simple and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
S-butan-2-yl 3-oxobutanethioate has a wide range of potential applications in scientific research. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have potential as a drug delivery agent and as a catalyst for organic reactions.
properties
CAS RN |
15780-64-0 |
---|---|
Product Name |
S-butan-2-yl 3-oxobutanethioate |
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
S-butan-2-yl 3-oxobutanethioate |
InChI |
InChI=1S/C8H14O2S/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 |
InChI Key |
JMBSREPHERKYJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)SC(=O)CC(=O)C |
Canonical SMILES |
CCC(C)SC(=O)CC(=O)C |
synonyms |
3-Oxobutanethioic acid S-sec-butyl ester |
Origin of Product |
United States |
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